(5-Ethyloxolan-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Ethyloxolan-3-yl)methanol is an organic compound with the molecular formula C7H14O2 It is a derivative of oxolane, featuring an ethyl group at the 5-position and a hydroxymethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethyloxolan-3-yl)methanol can be achieved through several methods. One common approach involves the ring-opening of oxirane derivatives followed by subsequent functionalization. For instance, the reaction of 3-ethyloxirane with formaldehyde under acidic conditions can yield this compound. Another method involves the reduction of 5-ethyloxolane-3-carboxylic acid using a reducing agent such as lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation of precursors or the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Ethyloxolan-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-ethyloxolane-3-carboxylic acid.
Reduction: Formation of 5-ethyloxolane-3-ol.
Substitution: Formation of various substituted oxolane derivatives.
Scientific Research Applications
(5-Ethyloxolan-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of metabolic pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Ethyloxolan-3-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various pathways.
Comparison with Similar Compounds
Similar Compounds
(5-Methyloxolan-3-yl)methanol: Similar structure but with a methyl group instead of an ethyl group.
(5-Phenyloxolan-3-yl)methanol: Contains a phenyl group, leading to different chemical properties and applications.
(5-Hydroxyoxolan-3-yl)methanol: Features an additional hydroxyl group, affecting its reactivity and biological activity.
Uniqueness
(5-Ethyloxolan-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ethyl group at the 5-position and hydroxymethyl group at the 3-position make it a versatile intermediate for various synthetic applications.
Properties
CAS No. |
185436-40-2 |
---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
(5-ethyloxolan-3-yl)methanol |
InChI |
InChI=1S/C7H14O2/c1-2-7-3-6(4-8)5-9-7/h6-8H,2-5H2,1H3 |
InChI Key |
RMZXNFFRXBMLRT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(CO1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.